![molecular formula C15H19F2N B14233738 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine CAS No. 823178-53-6](/img/structure/B14233738.png)
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-N-methyl-N-phenylbicyclo[510]octan-1-amine is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted cyclohexane derivative.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-Methylation and N-Phenylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a ligand for certain proteins.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these receptors. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups.
8,8-Difluoro-N-methyl-N-phenylbicyclo[3.2.1]octan-1-amine: A closely related compound with a different bicyclic core.
Uniqueness
8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine is unique due to its specific bicyclic structure and the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
823178-53-6 |
|---|---|
Molecular Formula |
C15H19F2N |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
8,8-difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine |
InChI |
InChI=1S/C15H19F2N/c1-18(12-8-4-2-5-9-12)14-11-7-3-6-10-13(14)15(14,16)17/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |
InChI Key |
VMGKCMPAKWMWQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C23CCCCCC2C3(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


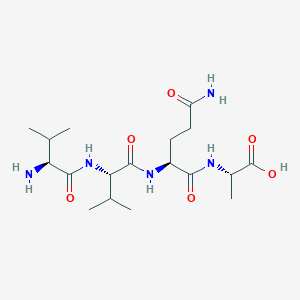
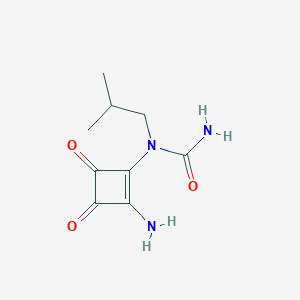
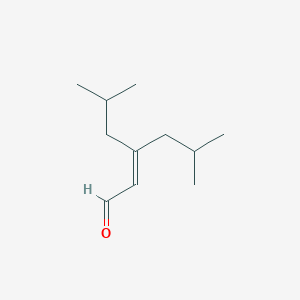


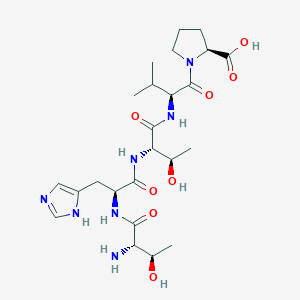
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
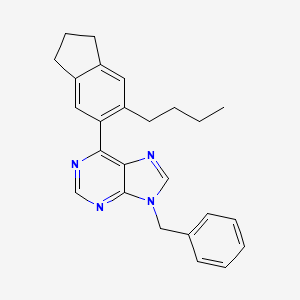
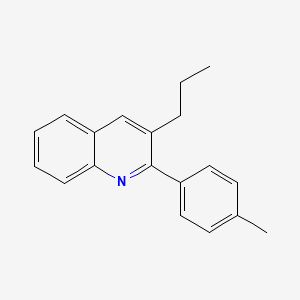
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
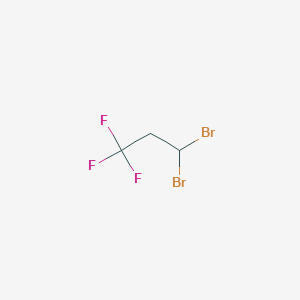
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
